molecular formula C10H13Cl2N3O B3078652 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride CAS No. 1052552-99-4

5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride

Cat. No.: B3078652
CAS No.: 1052552-99-4
M. Wt: 262.13 g/mol
InChI Key: OLBWWERRVKULCO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3O and its molecular weight is 262.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Brominated Trihalomethylenones as Precursors

Martins et al. (2013) explored brominated trihalomethylenones as versatile precursors for synthesizing various pyrazole derivatives, including 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester. This study highlights a methodology that facilitates the synthesis of pyrazole-based compounds with moderate to good yields, offering a potential pathway for generating compounds similar to 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride for various applications (Martins et al., 2013).

Microwave-Assisted Synthesis

Another approach by Martins et al. (2003) involves the microwave-assisted synthesis of 5-trichloromethyl-1-phenyl-1H-pyrazoles, demonstrating an environmentally friendly technique that yields pyrazole derivatives efficiently. This process could be adapted for synthesizing compounds related to this compound, indicating its utility in rapid and eco-friendly organic synthesis (Martins et al., 2003).

Schiff Base Derivatives for Structural Tautomerism

Amarasekara et al. (2009) detailed the structural tautomerism of 4-acylpyrazolone Schiff bases, providing insights into the molecular structure and stability of pyrazole derivatives through NMR spectroscopy and X-ray diffraction analysis. This research is pertinent to understanding the chemical behavior and structural characteristics of this compound derivatives (Amarasekara et al., 2009).

Corrosion Inhibition

Mahmoud (2005) investigated the corrosion inhibiting behavior of pyrazole derivatives on a copper-iron alloy in hydrochloric acid solution. Although not directly related to "this compound," this study exemplifies the potential application of pyrazole compounds in corrosion inhibition, suggesting a broader application spectrum for similar compounds (Mahmoud, 2005).

Properties

IUPAC Name

5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.2ClH/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9;;/h1-6,12H,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWWERRVKULCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Reactant of Route 3
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Reactant of Route 4
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Reactant of Route 5
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Reactant of Route 6
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride

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